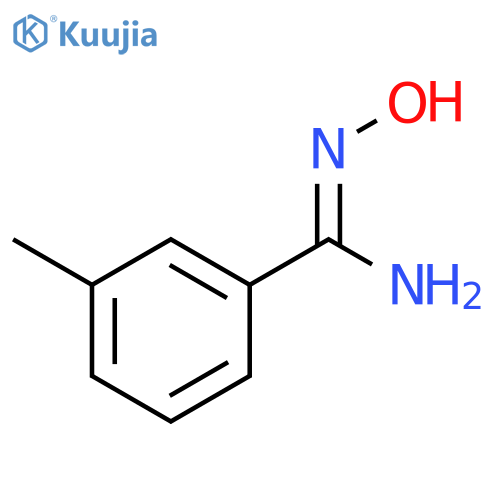Cas no 40067-82-1 (N'-Hydroxy-3-methylbenzenecarboximidamide)

40067-82-1 structure
商品名:N'-Hydroxy-3-methylbenzenecarboximidamide
N'-Hydroxy-3-methylbenzenecarboximidamide 化学的及び物理的性質
名前と識別子
-
- 3-Methylbenzamidoxime
- 3-methyl Benzamideoxime
- N-Hydroxy-3-methyl-benzamidine
- N'-HYDROXY-3-METHYLBENZENECARBOXIMIDAMIDE
- (E)-3-Hydroxy-2-(quinolin-2-yl)acrylaldehyde
- 3-methyl-N-hydroxybenzamidine
- m-methylbenzamidoxime
- m-tolylamidoxime
- N'-hydroxy-3-methylbenzimidamide
- SCHEMBL103984
- m-Methyl Benzamide Oxime
- PS-3175
- CS-0206290
- n-hydroxy-3-methylbenzimidamide
- STR11188
- N'-Hydroxy-3-methylbenzenecarboximidamide #
- (Z)-N'-hydroxy-3-methylbenzene-1-carboximidamide
- EN300-259913
- N'~1~-HYDROXY-3-METHYL-1-BENZENECARBOXIMIDAMIDE
- A824883
- AKOS000132920
- CHEMBL4746646
- IDI1_018853
- 3-Methylbenzamide oxime
- 3-Methylbenzamidoxine
- 40067-82-1
- F2158-1170
- (Z)-N'-hydroxy-3-methylbenzimidamide
- N-Hydroxy-3-methylbenzenecarboximidamide
- N-Hydroxy-3-methylbenzamidine
- HMS1452E12
- N'-hydroxy-3-methylbenzene-1-carboximidamide
- N'-hydroxy-3-methyl-benzamidine
- BBL006558
- STL137820
- N'-Hydroxy-3-methylbenzenecarboximidamide
-
- MDL: MFCD00833266
- インチ: InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
- InChIKey: HNBVBCHTDSDLSW-YFHOEESVSA-N
- ほほえんだ: CC1=CC(=CC=C1)C(=N)NO
計算された属性
- せいみつぶんしりょう: 150.079313g/mol
- ひょうめんでんか: 0
- XLogP3: 1.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 150.079313g/mol
- 単一同位体質量: 150.079313g/mol
- 水素結合トポロジー分子極性表面積: 58.6Ų
- 重原子数: 11
- 複雑さ: 156
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.14
- ゆうかいてん: 82-87 °C (lit.)
- ふってん: 329.5 ºC at 760 mmHg
- フラッシュポイント: 329.5 ºC at 760 mmHg
- 屈折率: 1.564
- PSA: 58.61000
- LogP: 1.78980
- ようかいせい: 未確定
N'-Hydroxy-3-methylbenzenecarboximidamide セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- 危険レベル:IRRITANT
- リスク用語:R36/37/38
N'-Hydroxy-3-methylbenzenecarboximidamide 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
N'-Hydroxy-3-methylbenzenecarboximidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276960-5g |
N'-Hydroxy-3-methylbenzenecarboximidamide |
40067-82-1 | 98% | 5g |
¥1583.00 | 2024-05-15 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66118-500mg |
3-methyl Benzamideoxime |
40067-82-1 | 98% | 500mg |
¥423.00 | 2023-09-08 | |
| Enamine | EN300-259913-10.0g |
N'-hydroxy-3-methylbenzene-1-carboximidamide |
40067-82-1 | 95% | 10.0g |
$293.0 | 2023-07-07 | |
| Ambeed | A360347-5g |
N-Hydroxy-3-methylbenzimidamide |
40067-82-1 | 98% | 5g |
$136.0 | 2025-02-21 | |
| Enamine | EN300-1291581-2.5g |
N'-hydroxy-3-methylbenzene-1-carboximidamide |
40067-82-1 | 95% | 2.5g |
$80.0 | 2024-06-18 | |
| Enamine | EN300-1291581-10g |
N'-hydroxy-3-methylbenzene-1-carboximidamide |
40067-82-1 | 95% | 10g |
$293.0 | 2023-09-14 | |
| eNovation Chemicals LLC | D765068-5g |
N'-Hydroxy-3-methylbenzimidamide |
40067-82-1 | 96% | 5g |
$195 | 2024-06-07 | |
| Chemenu | CM344362-1g |
N'-Hydroxy-3-methylbenzenecarboximidamide |
40067-82-1 | 95%+ | 1g |
$58 | 2022-06-11 | |
| Alichem | A019144198-25g |
N'-Hydroxy-3-methylbenzimidamide |
40067-82-1 | 95% | 25g |
$582.06 | 2023-09-02 | |
| TRC | H972420-1g |
N'-Hydroxy-3-methylbenzenecarboximidamide |
40067-82-1 | 1g |
$ 80.00 | 2022-06-04 |
N'-Hydroxy-3-methylbenzenecarboximidamide 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
40067-82-1 (N'-Hydroxy-3-methylbenzenecarboximidamide) 関連製品
- 18705-39-0(1,4-Benzenedicarboxaldehyde dioxime)
- 932-90-1(Benzaldoxime)
- 40312-14-9((E)-N'-Hydroxy-2-methylbenzimidamide)
- 2339-59-5(4-Fluorobenzene-1-carboximidamide Hydrochloride Hydrate)
- 613-92-3(Benzamide Oxime)
- 40067-82-1(N'-Hydroxy-3-methylbenzenecarboximidamide)
- 175204-39-4(4-tert-Butylbenzamidoxime)
- 613-91-2(1-Phenylethanone Oxime)
- 34810-13-4(9-Anthraldoxime)
- 19227-13-5(N'-Hydroxy-4-methylbenzenecarboximidamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:40067-82-1)N'-Hydroxy-3-methylbenzenecarboximidamide

清らかである:99%
はかる:25g
価格 ($):603.0